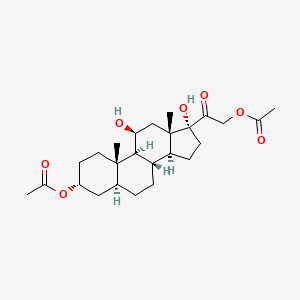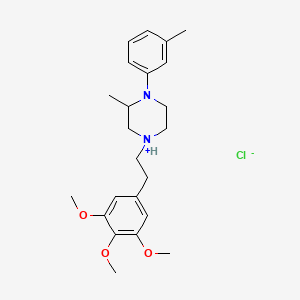
4-(4-methoxyphenyl)-2,6-diphenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2,6-diphenylphenol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2,6-diphenylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of anisole (methoxybenzene) with a suitable electrophile to introduce the methoxy group at the para position.
Coupling Reactions: The intermediate is then subjected to coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the phenyl groups.
Final Assembly: The final step involves the formation of the diphenylphenol structure through additional coupling or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenolic hydroxyl group, converting it to a methoxy or alkyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-2,6-diphenylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its phenolic structure. It can serve as a model compound for studying the behavior of phenolic compounds in biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential therapeutic uses.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-2,6-diphenylphenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Known for its use in dermatology and as a polymerization inhibitor.
4-Methoxyphenylboronic Acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-Methoxyphenylmethanol: Utilized as a fragrance and flavoring agent.
Uniqueness
4-(4-Methoxyphenyl)-2,6-diphenylphenol stands out due to its complex structure, combining multiple phenyl rings with a methoxy group. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
6863-50-9 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C25H20O2/c1-27-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26)24(17-21)20-10-6-3-7-11-20/h2-17,26H,1H3 |
InChI Key |
NRVMYAILFDBERQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)


![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)


![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)


